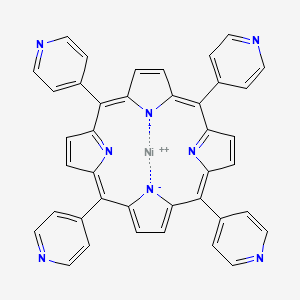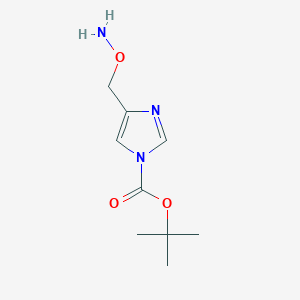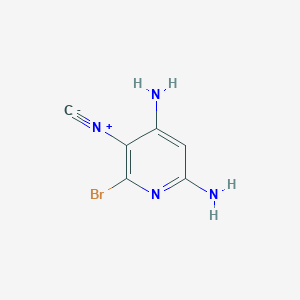
1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate
Vue d'ensemble
Description
1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate is a chemical compound with the molecular formula C10H15NO2 HCl H2O and a molecular weight of 235.71 . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies . It is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of 1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate involves several steps. The primary synthetic route includes the reaction of o-tolyl alcohol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The pathways involved in these interactions are complex and depend on the specific biological context .
Comparaison Avec Des Composés Similaires
1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate can be compared with other similar compounds such as:
1-Amino-3-methoxypropan-2-ol: This compound has a similar structure but with a methoxy group instead of the o-tolyloxy group.
3-(2-Aminopyridin-3-yl)propan-1-ol: This compound features a pyridine ring, offering different chemical properties and reactivity.
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride: This compound includes a piperazine ring, which affects its biological activity.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to these similar compounds .
Propriétés
IUPAC Name |
1-amino-3-(2-methylphenoxy)propan-2-ol;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH.H2O/c1-8-4-2-3-5-10(8)13-7-9(12)6-11;;/h2-5,9,12H,6-7,11H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHXADZMWQCIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN)O.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


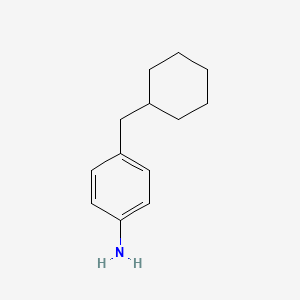
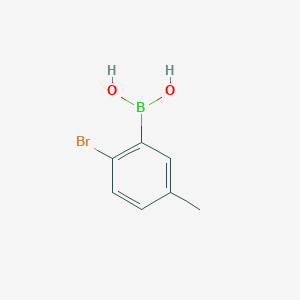
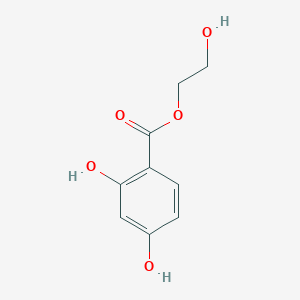
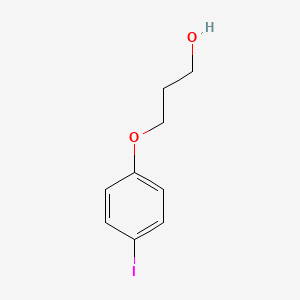



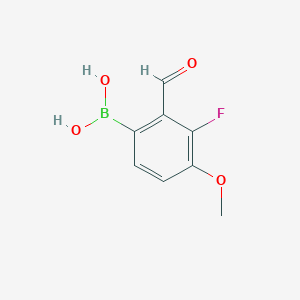
![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B3103870.png)

